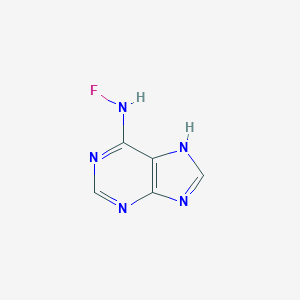

6-Fluoroaminopurine

Description

6-Fluoroaminopurine is a fluorinated purine derivative structurally derived from adenine, where a fluorine atom substitutes the hydrogen at the 6-position, and an amine group is retained at the 2-position. This modification enhances its metabolic stability and binding affinity compared to non-fluorinated purines, making it a candidate for biomedical applications such as antiviral or anticancer therapies .

Properties

CAS No. |

129238-74-0 |

|---|---|

Molecular Formula |

C5H4FN5 |

Molecular Weight |

153.12 g/mol |

IUPAC Name |

N-fluoro-7H-purin-6-amine |

InChI |

InChI=1S/C5H4FN5/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,7,8,9,10,11) |

InChI Key |

SGVUSNYRERJINM-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=NC=N2)NF |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NF |

Other CAS No. |

129238-74-0 |

Synonyms |

6-FAP 6-fluoroaminopurine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Fluorination vs. Chlorination: Fluorination (as in 6-fluoroaminopurine and 6-chloro-2-fluoropurine) typically enhances metabolic stability compared to chlorinated analogs (e.g., 2-amino-6-chloropurine), which are more reactive but less stable in biological systems .

- Synthetic Efficiency: The use of TBAF·3H₂O for fluorination (as in this compound) offers milder conditions and higher yields compared to traditional methods requiring HBF₄ or harsh reagents .

This compound

While direct studies are unavailable, fluoropurines like 6-chloro-2-fluoropurine demonstrate antiviral and anticancer properties by inhibiting DNA/RNA synthesis or modulating enzyme activity . The fluorine atom’s electronegativity and small size likely enhance target binding in this compound, as seen in other fluorinated nucleosides .

2-Amino-6-chloropurine

This compound serves as a precursor for guanine analogs used in kinase inhibitors. Its chlorine atom facilitates further functionalization, but its reactivity limits in vivo stability .

6-Furfurylaminopurine (Kinetin)

A plant cytokinin, kinetin promotes cell division and delays senescence.

Physicochemical Properties

- Melting Points: 2-Amino-6-chloropurine exhibits a high melting point (>300°C) due to strong intermolecular hydrogen bonding, whereas fluorinated analogs like 6-chloro-2-fluoropurine likely have lower melting points due to reduced polarity .

- Solubility : Fluorination generally increases lipophilicity, improving membrane permeability. For example, 6-chloro-2-fluoropurine’s solubility in organic solvents facilitates drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.